molecular formula C9H16BrNO B8625075 2-Bromo-N-(cycloheptyl)acetamide

2-Bromo-N-(cycloheptyl)acetamide

Cat. No.: B8625075
M. Wt: 234.13 g/mol
InChI Key: BTJSLWIIHAKNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(cycloheptyl)acetamide is a useful research compound. Its molecular formula is C9H16BrNO and its molecular weight is 234.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

2-bromo-N-cycloheptylacetamide

InChI

InChI=1S/C9H16BrNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12)

InChI Key

BTJSLWIIHAKNQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -20° C. solution of cycloheptylamine (6.37 mL, 50.0 mmol) and diisopropylethylamine (9.58 mL, 55.0 mmol) in methylene chloride (250 mL) was slowly added bromoacetyl bromide (4.78 mL, 55.0 mmol). The reaction mixture was warmed to room temperature over 20 minutes and stirred for an addition 30 minutes. The reaction mixture was diluted with water (100 mL) and stirred for an additional 30 minutes. The organic layer was separated, washed with water (3×100 mL), dried over magnesium sulfate and concentrated in vacuo to afford a beige solid (10.5 g). The crude material was further purified by silica gel flash column chromatography using hexane-ethyl acetate (1:1) as the eluent to give the purified title compound as a whim solid (9.77 g, 83%).
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
9.58 mL
Type
reactant
Reaction Step Two
Quantity
4.78 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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